molecular formula C18H25BrN2O2 B2738476 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol CAS No. 1007043-58-4

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol

Cat. No.: B2738476
CAS No.: 1007043-58-4
M. Wt: 381.314
InChI Key: VVLWHHVRHWWCCW-UHFFFAOYSA-N
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Description

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol is a brominated pyrazole derivative featuring a propan-2-ol linker and a substituted phenoxy group. Its structure includes:

  • A 2-isopropyl-5-methylphenoxy substituent, contributing hydrophobicity and aromatic stacking capabilities.
  • A propan-2-ol chain, enabling hydrogen bonding and conformational flexibility.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c1-11(2)16-7-6-12(3)8-17(16)23-10-15(22)9-21-14(5)18(19)13(4)20-21/h6-8,11,15,22H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLWHHVRHWWCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C(=C(C(=N2)C)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BrN3O2
  • Molecular Weight : 323.19 g/mol

The presence of the bromo substituent and multiple methyl groups on the pyrazole ring can significantly influence its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds with similar structural motifs were effective in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Pyrazole Derivative A76%86%
Pyrazole Derivative B61%93%

2. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been extensively studied. The compound has shown promising activity against various bacterial strains, including E. coli and Bacillus subtilis. In a comparative study, a related pyrazole derivative exhibited significant inhibition against these pathogens at concentrations as low as 40 µg/mL .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives is notable, with several studies reporting cytotoxic effects against various cancer cell lines. For example, compounds derived from the pyrazole structure have been tested against Jurkat and HT-29 cells, showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell LineCompound TestedIC50 (µM)Reference
JurkatPyrazole Derivative C<10
HT-29Pyrazole Derivative D<15

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .

Case Studies

Several case studies have documented the biological activities of related pyrazole compounds:

  • Phenylbutazone : A classic example of a pyrazole derivative that has been used as an anti-inflammatory agent but is now banned in some countries due to safety concerns.
  • Novel Derivatives : Recent studies synthesized new pyrazole derivatives that showed enhanced anti-inflammatory and anticancer activities compared to traditional compounds. These derivatives were evaluated using carrageenan-induced edema models and exhibited significant pain relief comparable to ibuprofen .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole 4-Br, 3,5-diMe, phenoxy-propan-2-ol ~438.3 (estimated) Not reported in evidence
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol Pyrazole 4-Cl, 3,5-diMe, propan-1-ol ~218.7 No phenoxy group; shorter chain
Example 5.23 Pyrazol-3-one 4-Br, 5-(BrMe), 4'-ClPh 381 (M+H)+ Brominated methyl substituent
Compounds Indole-propanol Methoxy, phenoxy-ethylamino ~430–450 (estimated) Antiarrhythmic, α/β-adrenoceptor affinity

Key Observations :

  • Chain Length and Position : The propan-2-ol group in the target compound may enhance hydrogen bonding compared to propan-1-ol derivatives (), which lack a secondary alcohol .
  • Phenoxy Substituents: The 2-isopropyl-5-methylphenoxy group in the target compound is bulkier than the methoxy-substituted phenoxy groups in , likely influencing lipophilicity and receptor interactions .
Table 2: Inferred Properties Based on Analogues
Property Target Compound Compounds Halogen Variants
Lipophilicity (LogP) High (due to Br, isopropyl) Moderate (methoxy groups) Higher for Br vs. Cl
Biological Activity Unreported Antiarrhythmic, α/β-adrenoceptor binding Not tested
Crystal Packing Likely influenced by Br and phenoxy groups N/A Halogens dictate packing motifs

Notable Findings:

  • Crystallography : highlights that halogen substitution (Cl vs. Br) minimally affects molecular conformation but significantly alters crystal packing due to differences in van der Waals radii and polarizability .
  • Biological Potential: demonstrates that phenoxy-propanol derivatives exhibit adrenoceptor affinity and antiarrhythmic activity, suggesting the target compound may share similar pharmacological profiles .

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